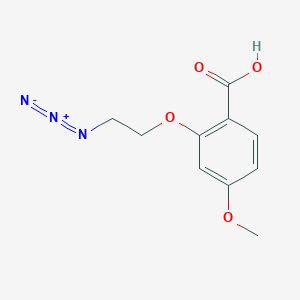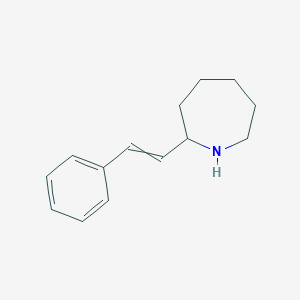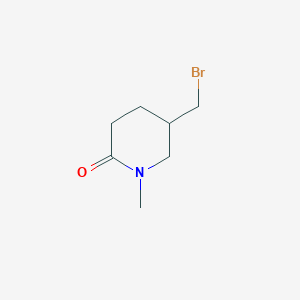
1-(pyrrolidin-3-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to obtain compounds for the treatment of various diseases .
Molecular Structure Analysis
The compound likely has a complex three-dimensional structure due to the presence of the pyrrolidine ring and the tetrahydro-1H-1,3-benzodiazole group. The stereochemistry of the molecule could be influenced by the spatial orientation of substituents on the pyrrolidine ring .Aplicaciones Científicas De Investigación
Cognitive Disorders and PDE9A Inhibition
One significant application of related compounds to 1-(pyrrolidin-3-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole dihydrochloride is in the treatment of cognitive disorders. Compounds like PF-04447943, a novel PDE9A inhibitor, have shown promise in elevating central cGMP levels in the brain and cerebrospinal fluid, demonstrating procognitive activity in various rodent models and synaptic stabilization in an amyloid precursor protein transgenic mouse model. These findings suggest potential therapeutic applications for diseases associated with cognitive impairment and cGMP signaling disorders (Verhoest et al., 2012).
Asymmetric Synthesis and Heterocyclic Compounds
The chemical structure of 1-(pyrrolidin-3-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole dihydrochloride lends itself to various synthetic applications. For instance, similar structures have been used to synthesize chiral pyrrolidine synthons, which react with various organosilicon, organophosphorus, organozinc, and Grignard reagents to create 2-substituted and 2,5-disubstituted pyrrolidines (Katritzky et al., 1999).
Integrin Inhibition for Pulmonary Fibrosis
Compounds structurally related to 1-(pyrrolidin-3-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole dihydrochloride have been investigated for their role in inhibiting αvβ6 integrin, a promising therapeutic target for idiopathic pulmonary fibrosis. These compounds have shown high affinity and selectivity for αvβ6 integrin and demonstrated efficacy in reducing pulmonary fibrosis in clinical studies (Procopiou et al., 2018).
Histamine-3 Receptor Antagonism
Similar compounds to 1-(pyrrolidin-3-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole dihydrochloride have been synthesized and evaluated as potent H3 receptor antagonists. These compounds are important for their potential role in treating neurological and psychiatric disorders (Zhou et al., 2012).
Antibacterial and Antifungal Activities
Research has also been conducted on heterocyclic compounds similar to 1-(pyrrolidin-3-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole dihydrochloride for their potential antibacterial and antifungal activities. These studies suggest that these compounds could serve as a basis for developing new antimicrobial agents (Patel & Patel, 2015).
Mecanismo De Acción
- Pyrrolidine derivatives often interact with various receptors, enzymes, or transporters. For instance, some pyrrolidine-containing compounds exhibit activity against GABA receptors, dopamine receptors, and tubulin proteins .
Target of Action
Mode of Action
Propiedades
IUPAC Name |
1-pyrrolidin-3-yl-4,5,6,7-tetrahydrobenzimidazole;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3.2ClH/c1-2-4-11-10(3-1)13-8-14(11)9-5-6-12-7-9;;/h8-9,12H,1-7H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUTCRAHYQNMGGZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)N=CN2C3CCNC3.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19Cl2N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(pyrrolidin-3-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole dihydrochloride | |
CAS RN |
1788641-20-2 |
Source


|
| Record name | 1-(pyrrolidin-3-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![methyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate](/img/structure/B1383199.png)
![2-[(Tert-butoxy)carbonyl]-6,6-dioxo-6lambda6-thia-2-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B1383202.png)

![4-(Bicyclo[1.1.1]pentan-1-yl)phenol](/img/structure/B1383207.png)






